1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]PROPAN-2-OL DIHYDROCHLORIDE
Description
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2O2.2ClH/c1-21(2,3)17-22(4,5)18-7-9-20(10-8-18)26-16-19(25)15-24-13-11-23(6)12-14-24;;/h7-10,19,25H,11-17H2,1-6H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVCWOYWAPCIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]PROPAN-2-OL DIHYDROCHLORIDE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where the piperazine derivative reacts with 4-(2,4,4-trimethylpentan-2-yl)phenol.
Formation of the Propanol Chain: The final step involves the reaction of the intermediate with epichlorohydrin to form the propanol chain.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]PROPAN-2-OL DIHYDROCHLORIDE can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]PROPAN-2-OL DIHYDROCHLORIDE has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The compound exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, the compound reduces the heart’s workload and oxygen demand, making it effective in treating conditions like hypertension and angina.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the phenoxy ring, piperazine group, or propanol backbone. These modifications influence physicochemical properties, receptor affinity, and metabolic stability. Below is a detailed comparison:
Substituent Variations on the Phenoxy Group
Analysis :
- The target compound’s 2,4,4-trimethylpentan-2-yl group offers high lipophilicity, which may improve tissue penetration but reduce solubility without salt formation.
- Electron-withdrawing groups (e.g., chloro in ) may reduce oxidative metabolism, extending half-life, while sulfanyl () could confer radical-scavenging activity, as seen in thiol-containing antioxidants .
Modifications to the Piperazine Moiety
Analysis :
- The 4-methyl group in the target compound balances lipophilicity and basicity, favoring salt formation for improved solubility. In contrast, 4-(2-hydroxyethyl) () increases polarity, which may reduce CNS penetration but enhance renal excretion .
- 4-(4-Hydroxyphenyl) substitution () introduces a phenolic -OH group, a known pharmacophore in antioxidants (e.g., resveratrol) and selective serotonin receptor agonists .
Backbone and Functional Group Modifications
Biological Activity
1-(4-Methylpiperazin-1-yl)-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol dihydrochloride, often referred to as compound 16c in research literature, has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine ring and a phenoxy group attached to a propanol backbone. Its molecular formula is with a molecular weight of approximately 396.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H32N4O2 |
| Molecular Weight | 396.5 g/mol |
| CAS Number | Not specified |
| Purity | >95% |
Research indicates that compound 16c acts as a dual inhibitor of malate dehydrogenase 1 (MDH1) and malate dehydrogenase 2 (MDH2). This dual inhibition is significant as it targets key metabolic pathways in cancer cells, potentially leading to reduced tumor growth and enhanced apoptosis.
Key Findings:
- Kinetic Studies : Compound 16c was found to competitively inhibit both MDH1 and MDH2, disrupting the metabolic processes essential for cancer cell survival .
- Inhibition of Mitochondrial Respiration : The compound demonstrated the ability to inhibit mitochondrial respiration, which is crucial for energy production in cancer cells .
- HIF-1α Accumulation : It was observed that compound 16c inhibits hypoxia-induced accumulation of HIF-1α, a transcription factor that promotes tumor growth under low oxygen conditions .
Biological Activity
The biological activity of compound 16c has been evaluated through various assays:
-
In Vitro Studies :
- Cell Lines : The efficacy of compound 16c was tested on several cancer cell lines, including HCT116 (colon cancer) and others.
- Results : Significant reductions in cell viability were observed at micromolar concentrations, indicating potent anti-cancer properties.
- In Vivo Studies :
Case Studies
Several studies have highlighted the effectiveness of compound 16c in targeting cancer metabolism:
- In one study, researchers utilized xenograft models to demonstrate that treatment with compound 16c led to significant tumor shrinkage compared to control groups. The results indicated not only reduced tumor size but also improved survival rates among treated subjects .
Safety and Toxicology
While the biological activity of compound 16c is promising, safety profiles must be considered:
Q & A
Q. What are the common synthesis routes for 1-(4-methylpiperazin-1-yl)-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol dihydrochloride?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and etherification. Key steps include:
- Step 1: Alkylation of 4-(2,4,4-trimethylpentan-2-yl)phenol with epichlorohydrin to form the epoxide intermediate.
- Step 2: Ring-opening of the epoxide with 1-methylpiperazine under basic conditions (e.g., NaOH in ethanol).
- Step 3: Hydrochloride salt formation via acidification (e.g., HCl gas in dichloromethane).
Critical parameters include temperature control (±5°C) to minimize side reactions and stoichiometric precision for high yield (>70%) .
Q. What analytical techniques are used to characterize the compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the phenoxy-propanol backbone and piperazine substitution. For example, δ 3.6–4.2 ppm (methine protons) and δ 2.3–2.7 ppm (piperazine methyl groups) .
- X-ray Crystallography: SHELXL software () refines crystal structures to resolve stereochemical ambiguities.
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected within ±2 ppm error) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer: Contradictions (e.g., overlapping NMR signals or ambiguous NOE correlations) require:
- 2D NMR (COSY, HSQC, HMBC): Maps proton-proton and carbon-proton connectivity to distinguish regioisomers.
- X-ray Diffraction: Single-crystal analysis with SHELXL provides unambiguous bond lengths/angles (e.g., C-O bond in the propanol chain: ~1.42 Å) .
- DFT Calculations: Compare experimental and computed ¹³C chemical shifts (RMSD < 2 ppm) to validate proposed structures .
Q. How can reaction conditions be optimized to improve yield and reduce by-products?
Methodological Answer: Use Design of Experiments (DoE) to systematically vary parameters:
Q. What computational approaches predict the compound’s reactivity or pharmacological interactions?
Methodological Answer:
- Quantum Chemical Calculations (e.g., DFT): Simulate reaction pathways (e.g., epoxide ring-opening activation energy ~15 kcal/mol) to guide synthetic routes .
- Molecular Docking (AutoDock Vina): Predict binding affinity to receptors (e.g., serotonin 5-HT₁A, Ki ~50 nM) using homology models built from PDB templates .
Q. What strategies ensure enantiomeric purity in asymmetric synthesis?
Methodological Answer:
Q. How can researchers assess the compound’s receptor binding specificity in pharmacological studies?
Methodological Answer:
- Radioligand Binding Assays: Compete with [³H]-8-OH-DPAT (for 5-HT₁A) or [³H]-prazosin (for α₁-adrenergic receptors) to determine IC₅₀ values.
- Functional Assays (cAMP/Gαq): Measure agonist/antagonist activity in transfected HEK293 cells (EC₅₀/IC₅₀ ± SEM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
